PTA2 (Pinane thromboxane A2) PTA2 (Pinane thromboxane A2)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13338374
InChI: InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20-,21+,22-/m0/s1
SMILES: CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O
Molecular Formula: C24H40O3
Molecular Weight: 376.6 g/mol

PTA2 (Pinane thromboxane A2)

CAS No.:

Cat. No.: VC13338374

Molecular Formula: C24H40O3

Molecular Weight: 376.6 g/mol

* For research use only. Not for human or veterinary use.

PTA2 (Pinane thromboxane A2) -

Specification

Molecular Formula C24H40O3
Molecular Weight 376.6 g/mol
IUPAC Name (Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Standard InChI InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20-,21+,22-/m0/s1
Standard InChI Key OHJIHGVLRDHSDV-BNAVIEMTSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O
SMILES CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O
Canonical SMILES CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

PTA2 derives its name from the pinane bicyclic framework, which replaces the unstable oxane-oxetane ring system of native TxA2. The structure comprises a bicyclo[3.1.1]heptane core substituted with a 3-hydroxyoct-1-enyl side chain and a hept-5-enoic acid moiety . Stereochemical specificity is critical: the 1α,2β(Z),3α(1E,3R),5α configuration ensures optimal receptor binding and metabolic stability .

Table 1: Key Chemical Properties of PTA2

PropertyValueSource
Molecular FormulaC24H40O3\text{C}_{24}\text{H}_{40}\text{O}_{3}PubChem
Molecular Weight376.6 g/molPubChem
IUPAC Name(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethylbicyclo[3.1.1]hept-2-yl]hept-5-enoic acidPubChem
Stability (t₁/₂)>24 hrs (vs. TxA2’s 32 sec)PNAS

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of PTA2, first reported by Nicolaou et al. (1979), begins with (-)-myrtenol (1), which undergoes oxidation to an α,β-unsaturated aldehyde (2) . Subsequent 1,4-addition with a trans-lithio-octenol-derived cuprate yields intermediate 3, followed by ozonolysis and Baeyer-Villiger oxidation to form the lactone precursor . Fluorination at the β-position using N-fluorobenzensulfonimide (NFSI) enhances stability, a strategy later refined for fluorinated TxA2 analogs .

Stability Enhancements

PTA2’s pinane backbone confers resistance to hydrolysis, addressing TxA2’s instability in aqueous media (pH 7.4, 37°C) . Comparative studies with 10-F-TxA2 show that fluorination further prolongs half-life but reduces receptor affinity, underscoring the balance between stability and bioactivity .

Pharmacological Mechanisms

Thromboxane Receptor Antagonism

PTA2 competitively inhibits TxA2/PGH2 receptors (TP receptors) in platelets and vascular smooth muscle. In human platelet-rich plasma, PTA2 (IC₅₀ = 2.0 µM) abolishes U46619-induced aggregation by blocking Gq-mediated phospholipase C activation . Notably, it spares primary ADP-induced aggregation, preserving hemostatic function .

Table 2: Biological Activities of PTA2

ActivityIC₅₀/ConcentrationModel System
Coronary Vasodilation0.1 µMCat coronary artery
Platelet Aggregation2.0 µMHuman platelets
Thromboxane Synthetase50 µMRabbit platelets
Lysosomal Stabilization1 µMRat liver lysosomes

Enzyme Inhibition

At higher concentrations (≥50 µM), PTA2 suppresses thromboxane synthetase, reducing TxB2 production by 50% in arachidonate-stimulated platelets . This dual receptor/enzyme inhibition contrasts with aspirin’s cyclooxygenase blockade, offering a targeted approach to thromboregulation.

Clinical and Experimental Applications

Cardiovascular Research

In patients with unstable angina, platelet TP receptor density correlates with thrombin activity (r = 0.76, p < 0.01), as measured by 125I^{125}\text{I}-PTA-OH binding . Heparin normalizes receptor upregulation, highlighting PTA2’s utility in probing thrombin-TxA2 crosstalk .

Comparative Analysis with Thromboxane Analogs

Table 3: PTA2 vs. Select TxA2 Analogs

CompoundReceptor AntagonismEnzyme InhibitionStability (t₁/₂)PGI2 Sparing
PTA2Yes (IC₅₀ 2 µM)Yes (IC₅₀ 50 µM)>24 hrsYes
U46619AgonistNoHoursNo
10-F-TxA2Partial agonistNo12 hrsNo

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator